1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol
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Overview
Description
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that contains both a thiadiazole and a pyrrolidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have a broad spectrum of biological activities, including antimicrobial and anticancer effects . They can interact strongly with biological targets due to their mesoionic nature .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives have been shown to have a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which suggests good absorption and distribution . The metabolism and excretion of this specific compound would need further investigation.
Result of Action
Thiadiazole derivatives have been shown to have antimicrobial and anticancer activities , suggesting that they may lead to cell death in microbes or cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol typically involves the reaction of 3-methyl-1,2,4-thiadiazole with pyrrolidine-3-ol under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole-pyrrolidine derivatives.
Scientific Research Applications
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring also show comparable chemical properties
Uniqueness
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol is unique due to the combination of the thiadiazole and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZKUDAKKZSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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